molecular formula C9H11NO3 B1428970 (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol CAS No. 1344927-61-2

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

Cat. No.: B1428970
CAS No.: 1344927-61-2
M. Wt: 181.19 g/mol
InChI Key: AFEJLWMIIDXXMN-SSDOTTSWSA-N
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Description

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol is a chiral secondary alcohol characterized by a nitro group at the 3-position and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol and CAS number 1344927-61-2 . The compound exhibits a specific optical rotation due to its (1R)-configuration, as confirmed by its IUPAC name and stereochemical descriptors (e.g., InChI: InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1) .

Properties

IUPAC Name

(1R)-1-(4-methyl-3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-3-4-8(7(2)11)5-9(6)10(12)13/h3-5,7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEJLWMIIDXXMN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(4-methyl-3-nitrophenyl)ethan-1-one

The ketone precursor is commonly synthesized by nitration of 1-(4-methylphenyl)ethan-1-one or by bromination followed by nitration at the 3-position. For example, nitration using potassium nitrate in concentrated sulfuric acid at low temperature (0 °C) yields the nitro-substituted aryl ketone with moderate to good yield (~54%) and good purity after chromatographic purification.

Step Reagents & Conditions Yield (%) Notes
Nitration of aryl ketone KNO3, H2SO4, 0 °C to RT, 1.5 h 54 Produces 1-(2′-bromo-5′-nitrophenyl)ethan-1-one analog
Bromination (if needed) Bromine or NBS in suitable solvent Variable Precedes nitration for regioselectivity

Asymmetric Synthesis of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

Grignard Addition to Aryl Ketones

A common approach involves nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to the aryl ketone intermediate. This reaction forms the secondary alcohol with a new stereocenter at the ethan-1-ol moiety.

  • The reaction is performed in anhydrous conditions, often in diethyl ether or tetrahydrofuran (THF).
  • Purification by flash chromatography yields the chiral alcohol, which may initially be racemic.

Asymmetric Induction via Chiral Catalysts or Auxiliaries

To obtain the (1R)-enantiomer selectively, asymmetric induction methods are employed:

  • Use of chiral ligands or catalysts such as BINOL derivatives or chiral amines.
  • Brønsted acid-catalyzed allylboration followed by palladium-catalyzed cyclization has been reported for similar systems to induce chirality.
  • Asymmetric reduction using chiral reducing agents or enzymatic methods can also be applied.

Example Procedure from Literature

A representative method involves:

  • Dissolving the aryl ketone in toluene or acetonitrile under inert atmosphere.
  • Addition of a chiral amine or catalyst.
  • Addition of methylmagnesium bromide at controlled temperature.
  • Stirring for several hours to ensure complete reaction.
  • Workup involving aqueous quenching, extraction, and chromatographic purification.

This procedure yields the this compound with high enantiomeric excess (ee) and good isolated yield (~80-90% depending on conditions).

Alternative Synthetic Routes

Reduction of Nitro-Substituted Epoxides or Halohydrins

Another route involves preparing an epoxide or halohydrin intermediate bearing the 4-methyl-3-nitrophenyl group, followed by asymmetric ring-opening or reduction.

  • For example, (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromo-ethanol can be converted to the epoxide in situ, then reacted with chiral amines or reduced catalytically.
  • Catalytic hydrogenation of nitro groups to amines can be performed using Pd/C or Pt/C catalysts in alcohol solvents under mild conditions (25-60 °C, high pressure).
  • This method allows for stereochemical control and functional group transformations in a one-pot or stepwise manner.

One-Pot Asymmetric Synthesis Using Allylboration and Palladium Catalysis

A sophisticated one-pot method involves:

  • Brønsted acid-catalyzed allylboration of aryl ketones with chiral BINOL derivatives.
  • Followed by palladium-catalyzed Mizoroki–Heck cyclization to form chiral alcohols.
  • This approach has been demonstrated for related aryl ethanols with good stereocontrol and yields.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Grignard addition to aryl ketone Methylmagnesium bromide, anhydrous solvent, chiral catalyst/auxiliary High stereoselectivity, scalable Requires strict anhydrous conditions
Epoxide/halohydrin ring opening (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromo-ethanol, chiral amine, Pd/C catalyst One-pot, multifunctional steps Multi-step, catalyst cost
One-pot allylboration + Pd catalysis Allylborane, chiral BINOL, Pd catalyst, base, hydrazine monohydrate Efficient, good stereocontrol Requires specialized catalysts

Research Findings and Analytical Data

  • Stereochemistry Confirmation: Chiral HPLC and NMR (including coupling constants) confirm the (1R)-configuration.
  • Yields: Typically range from 54% (nitration step) to 86-90% (asymmetric addition step).
  • Catalysts: Pd/C and Pt/C used for reductions; BINOL derivatives for asymmetric induction.
  • Solvents: Alcohols (methanol, isopropanol), ethers (THF, diethyl ether), hydrocarbons (toluene) are common.
  • Temperature: Reactions performed from 0 °C to reflux conditions depending on step.
  • Purification: Flash chromatography with hexane/ethyl acetate or dichloromethane/methanol mixtures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

    Oxidation: 1-(4-methyl-3-nitrophenyl)ethanone or 1-(4-methyl-3-nitrophenyl)ethanal.

    Reduction: (1R)-1-(4-methyl-3-aminophenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(3-Nitrophenyl)ethan-1-ol

  • Molecular Formula: C₈H₉NO₃.
  • Molecular Weight : 167.16 g/mol.
  • CAS Number : 103966-65-0.
  • Key Differences : Absence of the 4-methyl group reduces steric hindrance and lipophilicity compared to the target compound. The nitro group’s meta position may alter electronic effects in reactions .

(1S)-1-(4-Nitrophenyl)ethan-1-ol

  • Substituents : Nitro group at 4-position (para to hydroxyl).
  • Molecular Formula: C₈H₉NO₃.
  • Molecular Weight : 167.16 g/mol.
  • CAS Number : N/A (PDB ID: R8P).
  • The (1S)-enantiomer highlights stereochemical divergence in reactivity or biological activity .

Halogen-Substituted Analogs

(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol

  • Substituents : Chloro (5-position), fluoro (2-position).
  • Molecular Formula : C₈H₈ClFO.
  • Molecular Weight : 174.60 g/mol.
  • CAS Number : 1344936-52-2.

(1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol

  • Substituents : Three fluoro groups (2,4,6-positions).
  • Molecular Formula : C₈H₇F₃O.
  • Molecular Weight : 176.14 g/mol.
  • CAS Number : 1568065-39-3.
  • Key Differences : Trifluorination significantly increases lipophilicity and metabolic stability, making this compound more suitable for pharmaceutical applications .

Alkyl-Substituted Analogs

(1R)-1-(4-Ethylphenyl)ethan-1-ol

  • Substituents : Ethyl group at 4-position.
  • Molecular Formula : C₁₀H₁₄O.
  • Molecular Weight : 150.22 g/mol.
  • CAS Number : 54225-75-1.
  • Key Differences : The ethyl group enhances hydrophobicity but lacks the electron-withdrawing nitro group, reducing reactivity in electrophilic substitutions .

Structural and Functional Analysis

Electronic Effects

  • Nitro Group : The 3-nitro group in the target compound is meta-directing, influencing regioselectivity in further substitutions. In contrast, para-nitro analogs (e.g., 4-nitrophenyl derivatives) exhibit stronger electron-withdrawing effects .

Stereochemical Considerations

  • The (1R)-configuration is critical for enantioselective interactions. For example, (1S)-1-(4-nitrophenyl)ethan-1-ol (PDB ID: R8P) demonstrates how stereochemistry can alter molecular recognition in biological systems .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound 4-methyl, 3-nitro C₉H₁₁NO₃ 181.19 1344927-61-2 Chiral, polar, sterically hindered
1-(3-Nitrophenyl)ethan-1-ol 3-nitro C₈H₉NO₃ 167.16 103966-65-0 Higher solubility, no methyl group
(1S)-1-(4-Nitrophenyl)ethan-1-ol 4-nitro C₈H₉NO₃ 167.16 N/A (PDB: R8P) Strong electron-withdrawing, (1S)-enantiomer
(1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol 5-chloro, 2-fluoro C₈H₈ClFO 174.60 1344936-52-2 Halogenated, enhanced polarity
(1R)-1-(2,4,6-Trifluorophenyl)ethan-1-ol 2,4,6-trifluoro C₈H₇F₃O 176.14 1568065-39-3 High lipophilicity, metabolic stability
(1R)-1-(4-Ethylphenyl)ethan-1-ol 4-ethyl C₁₀H₁₄O 150.22 54225-75-1 Hydrophobic, no nitro group

Biological Activity

(1R)-1-(4-Methyl-3-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H11NO3C_9H_{11}NO_3. The structure features a chiral center, which contributes to its distinct biological properties compared to its enantiomers. The presence of the nitro group and the hydroxyl group are significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Nitration : Starting with 4-methylacetophenone, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid.
  • Reduction : The nitro group is reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
  • Resolution : Chiral resolution techniques are employed to isolate the (1R) enantiomer from the racemic mixture.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may modulate signaling pathways involved in inflammation and cellular response mechanisms.

Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Research has shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
    CompoundActivity TypeTarget Organisms
    This compoundAntibacterialE. coli, S. aureus
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

A notable study examined the effects of this compound on human cell lines. The results demonstrated that the compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureBiological Activity
(1S)-1-(4-Methyl-3-nitrophenyl)ethanamineSimilar to (1R) but with amine groupPotentially different receptor binding affinity
4-Methyl-3-nitroanilineLacks hydroxyl groupExhibits different toxicity profiles

Q & A

Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol?

Answer:

  • Catalytic asymmetric reduction : Use chiral catalysts like Ru-BINAP complexes to reduce ketone precursors (e.g., 4-methyl-3-nitroacetophenone) with high stereoselectivity. Monitor reaction conditions (temperature, solvent polarity) to minimize racemization .
  • Biocatalytic approaches : Employ ketoreductases or alcohol dehydrogenases in enzymatic reductions. Optimize pH, cofactor regeneration, and substrate loading to enhance yield and enantiomeric excess (e.g., >90% ee reported for analogous aryl ethanol derivatives) .
  • Chiral resolution : Separate racemic mixtures via chiral HPLC using columns like Chiralpak AD-H with hexane/isopropanol mobile phases. Validate purity using polarimetry or NMR with chiral shift reagents .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

Answer:

  • X-ray crystallography : Solve the crystal structure using SHELXL for refinement. Anisotropic displacement parameters and Flack x parameter validate the absolute configuration .
  • Vibrational circular dichroism (VCD) : Compare experimental spectra with DFT-calculated spectra for the (R)-enantiomer to confirm configuration .
  • NMR with chiral auxiliaries : Derivatize with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) and analyze 1^1H/19^{19}F NMR splitting patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^{13}C NMR : Identify key signals: hydroxyl proton (~1.5 ppm, broad), aromatic protons (6.8–8.2 ppm), and methyl groups (2.3–2.5 ppm). Use DEPT-135 to distinguish CH3_3/CH2_2/CH groups .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9_9H11_{11}NO3_3) with <2 ppm error. Observe fragmentation patterns (e.g., loss of –OH or –NO2_2) .
  • IR spectroscopy : Detect O–H stretch (~3300 cm1^{-1}) and nitro group asymmetrical stretching (~1520 cm1^{-1}) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-nitro and 4-methyl substituents influence the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Steric hindrance : The 4-methyl group restricts access to the benzylic carbon, slowing SN2_2 reactions. Use bulky electrophiles (e.g., mesyl chloride) to improve selectivity .
  • Electron-withdrawing nitro group : Activates the aromatic ring for electrophilic substitution but deactivates the hydroxyl group for oxidation. Employ Mitsunobu conditions (DIAD, Ph3_3P) for controlled etherification .
  • Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Answer:

  • Validate crystal packing effects : Use PLATON to check for disorder or twinning in XRD data. Compare with solid-state NMR to identify dynamic effects .
  • Reconcile NMR shifts : If solution-state NMR conflicts with XRD, consider solvent-induced conformational changes. Use NOESY to probe spatial proximities in solution .
  • Cross-validate with alternative techniques : Employ Raman spectroscopy or neutron diffraction (where feasible) to resolve ambiguities in bond lengths/angles .

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with high docking scores and favorable ADMET profiles .
  • QSAR modeling : Correlate substituent effects (Hammett σ values) with bioactivity data. Use CoMFA/CoMSIA for 3D-QSAR .
  • Metabolic pathway prediction : Employ tools like SwissADME to assess nitro group reduction risks and potential toxic metabolites .

Methodological Challenges & Solutions

Q. How to mitigate racemization during esterification of this compound?

Answer:

  • Low-temperature conditions : Perform reactions at –20°C to slow base-catalyzed racemization. Use mild acylating agents (e.g., acetic anhydride with DMAP) .
  • Enzymatic catalysis : Utilize lipases (e.g., Candida antarctica Lipase B) in non-polar solvents to retain configuration during transesterification .
  • In situ monitoring : Track enantiomeric ratio via chiral GC or HPLC at intervals to optimize reaction termination time .

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents (e.g., limonene) .
  • Catalyst recycling : Immobilize chiral catalysts on magnetic nanoparticles for easy recovery and reuse .
  • Waste reduction : Employ flow chemistry to minimize excess reagents and enable continuous processing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol

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